molecular formula C20H28O3 B1195956 17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione CAS No. 5419-48-7

17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione

Cat. No. B1195956
CAS RN: 5419-48-7
M. Wt: 316.4 g/mol
InChI Key: KYLCHXHHSBPYCB-GECNCUIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-17-methylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

1. Aromatase Inhibition and Anabolic Properties

17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione has been studied for its aromatase inhibition and anabolic properties. However, it has not been approved for medical use. Its metabolic pathway has been explored, with metabolites like 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one identified. This compound is prohibited in sports due to its anabolic effects (Parr et al., 2008).

2. Microbial Transformation

Microbial transformation of related compounds, like androst-4-ene-3,17-dione, has been studied using fungi like Beauveria bassiana. This process results in hydroxylated metabolites, showcasing the potential of microbial biocatalysis in modifying steroid structures (Xiong et al., 2006).

3. Steroid Metabolism and Identification

The metabolism of structurally related steroids, such as 4-hydroxyandrost-4-ene-3,17-dione, has been examined. Studies have identified various phase-I and phase-II metabolites, contributing to a better understanding of steroid metabolism and potential applications in detecting steroid misuse (Kohler et al., 2007).

4. Steroid Biosynthesis and Transformation

Research has also focused on the biosynthesis and transformation of related steroids by various microorganisms. For example, the fungus Mycobacterium sp. can transform 3beta-hydroxy-5,6alpha-cyclopropano-5alpha-cholestane into 6-methylandrost-4-ene-3,17-dione, showcasing the diversity of microbial steroid transformations (Yan et al., 2000).

5. Enzymatic Inhibition Studies

There are studies focusing on the inhibition of specific enzymes by steroid derivatives, such as type 3 17beta-hydroxysteroid dehydrogenase. These inhibitors are synthesized through solid-phase methods, providing insights into enzyme inhibition for potential therapeutic applications (Maltais et al., 2001).

properties

CAS RN

5419-48-7

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-15,17,23H,4-9,11H2,1-3H3/t14-,15-,17+,18-,19-,20-/m0/s1

InChI Key

KYLCHXHHSBPYCB-GECNCUIPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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